2-Methyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide
Description
Properties
Molecular Formula |
C7H11N3O3S |
|---|---|
Molecular Weight |
217.25 g/mol |
IUPAC Name |
2-methyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide |
InChI |
InChI=1S/C7H11N3O3S/c1-5-7(14(8,11)12)10-2-3-13-4-6(10)9-5/h2-4H2,1H3,(H2,8,11,12) |
InChI Key |
LFGMUDIASBOEJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2CCOCC2=N1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
a) Epoxide-Mediated Annulation
- Step 1 : React 2-methyl-4-nitroimidazole with an epoxide (e.g., 3-methyloxirane) under basic conditions to form a dihydroxy intermediate.
- Step 2 : Protect the primary hydroxyl group with TIPS (triisopropylsilyl), followed by NaH-induced cyclization to yield the oxazine core.
- Key Conditions : OsO₄/NMO for dihydroxylation, TIPS protection, and NaH in DMF for ring closure.
b) Sonogashira Coupling and Cyclization
- Step 1 : Couple 2-bromo-1H-benzimidazole with propargyl alcohol via Sonogashira cross-coupling (Pd(OAc)₂, PPh₃, CuI).
- Step 2 : Cyclize the alkyne intermediate using ZnCl₂ or hypervalent iodine reagents to form the fused oxazine ring.
Sulfonamide Functionalization
Introducing the sulfonamide group at position 3 requires regioselective sulfonation followed by amination:
a) Chlorosulfonation-Amination
- Step 1 : Treat the imidazooxazine core with chlorosulfonic acid at 0–5°C to generate the sulfonyl chloride intermediate.
- Step 2 : React with aqueous ammonia or ammonium hydroxide to yield the sulfonamide.
- Yield Optimization : Use DCM as a solvent and maintain pH > 9 during amination.
b) Direct Sulfonylation
- Step 1 : Employ a sulfonylating agent (e.g., sulfamoyl chloride) in the presence of a base (Et₃N or pyridine).
- Key Challenge : Achieving regioselectivity at position 3; directing groups (e.g., methyl at position 2) may enhance selectivity.
Comparative Analysis of Methods
Key Research Findings
- Regioselectivity : The methyl group at position 2 directs sulfonylation to position 3 via steric and electronic effects.
- Stability : The sulfonamide derivative shows improved stability in acidic media compared to nitro analogs.
- Scalability : Epoxide-mediated routes are preferred for gram-scale synthesis due to reproducible cyclization.
Reaction Optimization Strategies
- Catalyst Screening : Pd(OAc)₂ with Xantphos enhances coupling efficiency in Sonogashira routes.
- Solvent Effects : DMF improves cyclization rates, while THF favors sulfonylation.
- Temperature Control : Low temperatures (−10°C) minimize side reactions during chlorosulfonation.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various alkylated or acylated products.
Scientific Research Applications
2-Methyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to specific sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
- Molecular Formula: C₁₄H₂₈BNO₄
- Key Features : A boronate ester at position 3 instead of sulfonamide.
- Applications : Likely used in Suzuki-Miyaura cross-coupling reactions due to the boron-containing group, enabling C–C bond formation.
- Differentiation : The boronate ester enhances reactivity in coupling reactions, whereas the sulfonamide in the target compound offers bioactivity and stability in physiological conditions .
2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine (HD-3487)
- Molecular Formula : C₆H₇BrN₂O
- Key Features : Bromine at position 2.
- Applications : Serves as an intermediate for nucleophilic substitutions (e.g., forming C–N or C–O bonds).
- Differentiation : Bromine acts as a leaving group, enabling further functionalization, unlike the methyl group in the target compound, which provides steric hindrance and metabolic stability .
Methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate
2-(Bromomethyl)-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
- Molecular Formula : C₇H₉BrN₂O
- Key Features : Bromomethyl group at position 2.
- Applications : Suitable for alkylation reactions to introduce larger substituents.
- Differentiation : The bromomethyl group offers a reactive site for further modifications, contrasting with the inert methyl group in the target compound .
Physicochemical and Functional Properties
*Estimated based on molecular formula C₇H₁₁N₃O₃S.
Research Findings and Limitations
- Gaps in Data : Evidence lacks detailed pharmacokinetic or toxicity profiles for the target compound. Physical properties (e.g., solubility, melting point) are unavailable for most analogs.
- Key Insight : Substituents dictate reactivity and applications. Sulfonamide derivatives prioritize bioactivity, while halogenated analogs focus on synthetic versatility.
Biological Activity
2-Methyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an imidazo ring fused with an oxazine structure and a sulfonamide functional group, which contributes to its chemical reactivity and biological properties. The molecular formula is with a molecular weight of approximately 217.25 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to interact with various biological targets, making it a potential candidate for treating infections caused by resistant strains of bacteria. The sulfonamide group enhances solubility and stability in biological systems, which is critical for its efficacy.
Anticancer Properties
In addition to its antimicrobial effects, this compound has demonstrated anticancer potential. Studies have indicated that it can inhibit the growth of certain cancer cell lines by interfering with specific biochemical pathways. The mechanism of action is believed to involve the modulation of enzyme activities crucial for cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. The presence of the sulfonamide moiety is particularly important as it facilitates interactions with biological targets through hydrogen bonding and ionic interactions.
Comparative Analysis
The following table summarizes some structurally similar compounds and their respective biological activities:
| Compound Name | Structure | Key Differences | Biological Activity |
|---|---|---|---|
| Methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate | Structure | Carboxylate group instead of sulfonamide | Varies in solubility and reactivity |
| 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine | Structure | Contains bromine atom | Potentially different biological activity |
The compound's mechanism of action involves binding to specific enzymes or receptors within microbial or cancerous cells. This binding disrupts normal cellular functions and triggers apoptotic pathways in cancer cells or inhibits metabolic processes in bacteria.
Case Studies
Recent studies have provided insights into the pharmacological potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibitory effects against various strains of bacteria including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range.
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The IC50 values varied depending on the specific cell line but generally fell within the nanomolar range.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Methyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and sulfonamide group introduction. Key steps may involve:
- Cyclization : Formation of the imidazo-oxazine core using catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF) under reflux .
- Sulfonylation : Reaction with sulfonating agents (e.g., sulfamoyl chloride) in controlled pH environments to avoid side reactions .
- Optimization : Continuous flow reactors can enhance yield and purity by maintaining consistent temperature and reagent stoichiometry .
- Critical Parameters : Temperature (60–100°C), solvent polarity, and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which analytical techniques are essential for characterizing this compound and verifying purity?
- Methodological Answer :
- Structural Confirmation : NMR (¹H/¹³C) to resolve imidazo-oxazine protons and sulfonamide groups; mass spectrometry (HRMS) for molecular ion validation .
- Purity Assessment : HPLC with UV detection (λ = 254–280 nm) using C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) .
- Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry and hydrogen-bonding patterns in the sulfonamide moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for imidazo-oxazine sulfonamide derivatives?
- Methodological Answer : Discrepancies often arise from:
- Reagent Quality : Impurities in sulfonating agents (e.g., residual HCl in sulfamoyl chloride) can reduce yields. Pre-purification via recrystallization is recommended .
- Reaction Scalability : Bench-scale syntheses may underperform industrial protocols due to inefficient heat transfer; microreactors or flow chemistry can mitigate this .
- Data Normalization : Yield comparisons should account for solvent recovery rates and byproduct removal efficiency (e.g., column chromatography vs. precipitation) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Core Modifications : Introduce substituents (e.g., halogens, methyl groups) at the 2-methyl position to assess steric/electronic effects on bioactivity .
- Functional Group Swapping : Replace the sulfonamide with carboxamide or phosphonate groups to evaluate binding affinity changes .
- Computational Modeling : Use DFT calculations or molecular docking to predict interactions with target proteins (e.g., enzymes with sulfonamide-binding pockets) .
Q. How can researchers address challenges in isolating intermediates during multi-step synthesis?
- Methodological Answer :
- In-Situ Monitoring : Employ LC-MS or inline IR spectroscopy to track intermediate formation and adjust reaction times dynamically .
- Purification Protocols : Use silica gel chromatography with ethyl acetate/hexane gradients for polar intermediates; reverse-phase HPLC for sulfonamide-containing species .
- Stabilization : Protect reactive intermediates (e.g., imine groups) via acetylation or silylation to prevent degradation during isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
